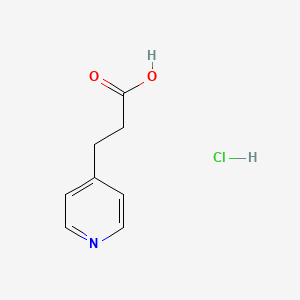

3-(Pyridin-4-yl)propanoic acid hydrochloride

Descripción general

Descripción

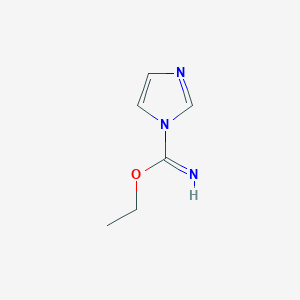

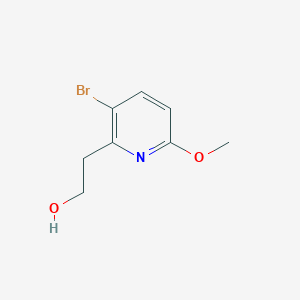

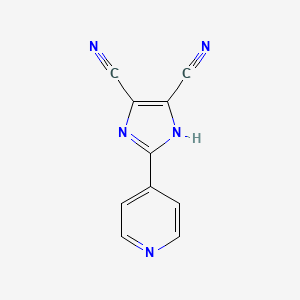

“3-(Pyridin-4-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C8H9NO2 . It is also known as 4-Pyridinepropionic acid .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringOC(=O)CCc1ccncc1 . The InChI key is WSXGQYDHJZKQQB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 230-233°C and a boiling point of 311.9°C at 760 mmHg . The compound is solid at room temperature .Aplicaciones Científicas De Investigación

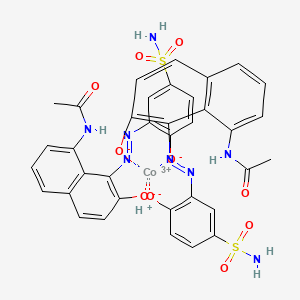

Platinum(II) Complexes Synthesis

3-(Pyridin-4-yl)propanoic acid hydrochloride has been utilized in the synthesis of trans-Pt(II) compounds. These compounds are investigated for their potential as thermoactivated anticancer agents due to their stability and reactivity with DNA and proteins. The synthesis process involves coupling alcohols and amines to a 3-(pyridin-4-yl)propanoic acid ligand coordinated to Pt(II), resulting in various derivatives with potential therapeutic applications (Cabrera et al., 2019).

Rhenium(I) and Technetium(I) Complexes

Another application is in the synthesis of Rhenium(I) and Technetium(I) tricarbonyl complexes. These complexes, derived from related ligands, are promising for the development of targeted 99mTc radiopharmaceuticals. The process involves reactions of NSO ligands with ReBr3(CO)3, leading to the formation of various fac-[Re(NSO)(CO)3] complexes (Makris et al., 2012).

Catalytic Properties Study

In a different context, studies on the catalytic properties of Yttrium Oxide have utilized reactions involving this compound. This research focuses on adsorption and reaction studies of pyridine on Y2O3 catalysts, revealing insights into Bronsted acid, Lewis acid, and basic sites on these catalysts (Hussein & Gates, 1998).

Synthesis of β-hydroxy-α-amino Acid

The compound is a key intermediate in synthesizing certain pharmaceuticals. For instance, the chiralβ-hydroxy-α-amino acid, a derivative of this compound, is critical in synthesizing a developmental drug candidate. This process involves the aldol addition of glycine and pyridine 4-carboxaldehyde catalyzed by d-threonine aldolase enzymes. The synthesis highlights the compound's role in producing high-purity, high-yield pharmaceutical intermediates (Goldberg et al., 2015).

Synthesis of Dabigatran Etexilate

This compound is involved in the synthesis of Dabigatran Etexilate, a notable anticoagulant medication. The synthesis process demonstrates the compound's utility in creating complex pharmaceutical products through multiple reaction steps, showcasing its versatility in drug manufacturing (Huansheng, 2013).

Novel Synthesis Approaches

Innovative synthesis techniques have been developed using this compound. For example, an oxidative coupling of alkanones with this compound coordinated to palladium(II) has been studied. This research highlights the compound's role in forming complex structures that are valuable in various chemical synthesis applications (El-Abadelah et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

3-pyridin-4-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h3-6H,1-2H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWVMUZNQLMNCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30638618 | |

| Record name | 3-(Pyridin-4-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30638618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51144-63-9 | |

| Record name | NSC177874 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Pyridin-4-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30638618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

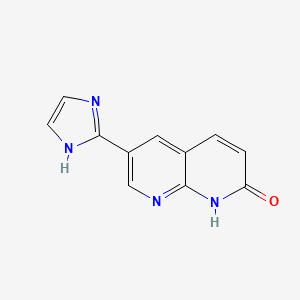

![3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one](/img/structure/B3352793.png)

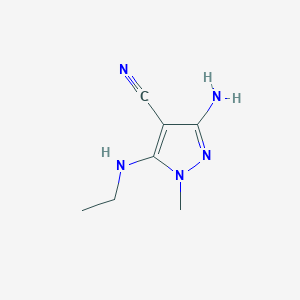

![[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid](/img/structure/B3352874.png)